molecular formula C9H8N2O2S B8798542 5-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

5-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

Cat. No.: B8798542
M. Wt: 208.24 g/mol
InChI Key: AYJZFZLMYCKKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-11-6(4-5-10-11)7-2-3-8(14-7)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

AYJZFZLMYCKKMS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-thiophenecarboxylic acid (100 mg, 0.48 mmol) in dioxane/H2O (5:1, 6 mL) was added K2CO3 (267 mg, 1.93 mmol), tetrakistriphenylphosphine Pd(0) (28 mg, 24 umol) and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole (94 mg, 0.48 mmol). The reaction mixture was heated to 80° C. in a sealed tube for 12 h and was then partitioned between 6N NaOH and DCM. The pH of the aqueous phase was adjusted to ˜3 with 3M HCl and washed several times with DCM. The combined organic fractions were dried (Na2SO4), concentrated under vacuum and used directly without further purification (−100 mg, quant.): LC-MS (ES) m/z=209 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One

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